

Assessing the Purity and Isotopic Enrichment of L-Octanoylcarnitine-d3: A Comparative Guide

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Compound of Interest

Compound Name: L-Octanoylcarnitine-d3

Cat. No.: B11943218

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For researchers, scientists, and drug development professionals, the quality of stable isotope-labeled internal standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of **L-Octanoylcarnitine-d3** to other commercially available deuterated carnitine standards, supported by experimental data and detailed analytical protocols.

L-Octanoylcarnitine-d3 serves as a critical internal standard in mass spectrometry-based studies, particularly in metabolomics and clinical diagnostics, for the precise quantification of its unlabeled counterpart, L-Octanoylcarnitine. The accuracy of these quantitative analyses hinges on the chemical purity and the degree of isotopic enrichment of the deuterated standard. This guide outlines the key analytical techniques for quality assessment and compares **L-Octanoylcarnitine-d3** with other relevant stable isotope-labeled carnitines.

Comparative Analysis of Deuterated L-Carnitine Derivatives

The selection of an appropriate internal standard is crucial for the success of quantitative assays. The following table summarizes the key quality attributes of commercially available **L-Octanoylcarnitine-d3** and provides a comparison with other deuterated acylcarnitines. Data is compiled from various supplier specifications and certificates of analysis.

Product	Deuterium Label Position	Chemical Purity (%)	Isotopic Enrichment (atom % D)	Analytical Techniques Specified
L-Octanoylcarnitine-d3	N-methyl-d3	≥98	≥99	HPLC, Mass Spectrometry, NMR
Acetyl-L-carnitine-d3	N-methyl-d3	≥98	≥99	HPLC, Mass Spectrometry, NMR
Propionyl-L-carnitine-d3	N-methyl-d3	≥98	≥99	HPLC, Mass Spectrometry, NMR
Butyryl-L-carnitine-d3	N-methyl-d3	≥98	≥99	HPLC, Mass Spectrometry, NMR
Hexanoyl-L-carnitine-d3	N-methyl-d3	≥98	≥99.9	HPLC, Mass Spectrometry, NMR[1][2]
Palmitoyl-L-carnitine-d3	N-methyl-d3	≥98	≥99	HPLC, Mass Spectrometry, NMR

Experimental Protocols for Quality Assessment

To ensure the reliability of **L-Octanoylcarnitine-d3** as an internal standard, rigorous analytical testing is necessary. The following protocols describe the methodologies for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and assessing isotopic enrichment and structural integrity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Purity Determination by HPLC

High-Performance Liquid Chromatography is a fundamental technique for assessing the chemical purity of pharmaceutical and research compounds.

Objective: To separate and quantify **L-Octanoylcarnitine-d3** from any unlabeled compound or other impurities.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% TFA or formic acid. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
- **Standard Preparation:** Prepare a stock solution of **L-Octanoylcarnitine-d3** in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.
- **Injection:** Inject 10 μ L of the standard solution onto the HPLC column.
- **Detection:** Monitor the elution profile at a suitable wavelength (e.g., 220 nm for UV detection) or using an ELSD.
- **Data Analysis:** The chemical purity is calculated by dividing the peak area of **L-Octanoylcarnitine-d3** by the total peak area of all components in the chromatogram.

Isotopic Enrichment and Structural Integrity Assessment

A combination of high-resolution mass spectrometry and NMR spectroscopy is recommended for a thorough evaluation of isotopic enrichment and structural integrity.[\[3\]](#)

1. Isotopic Enrichment by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in **L-Octanoylcarnitine-d3**.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

- Sample Infusion or LC-MS Analysis: Introduce the **L-Octanoylcarnitine-d3** solution directly into the mass spectrometer via infusion or through an LC system.
- Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$).
- Data Analysis:
 - Identify the ion corresponding to the unlabeled L-Octanoylcarnitine (d0) and the deuterated **L-Octanoylcarnitine-d3** (d3).
 - Calculate the isotopic enrichment using the relative intensities of the d0 and d3 peaks. The percentage of isotopic enrichment is calculated as: $(\text{Intensity of d3 peak} / (\text{Intensity of d0 peak} + \text{Intensity of d3 peak})) * 100$.[\[3\]](#)

2. Structural Integrity by NMR Spectroscopy

Objective: To confirm the chemical structure and the position of the deuterium label in **L-Octanoylcarnitine-d3**.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

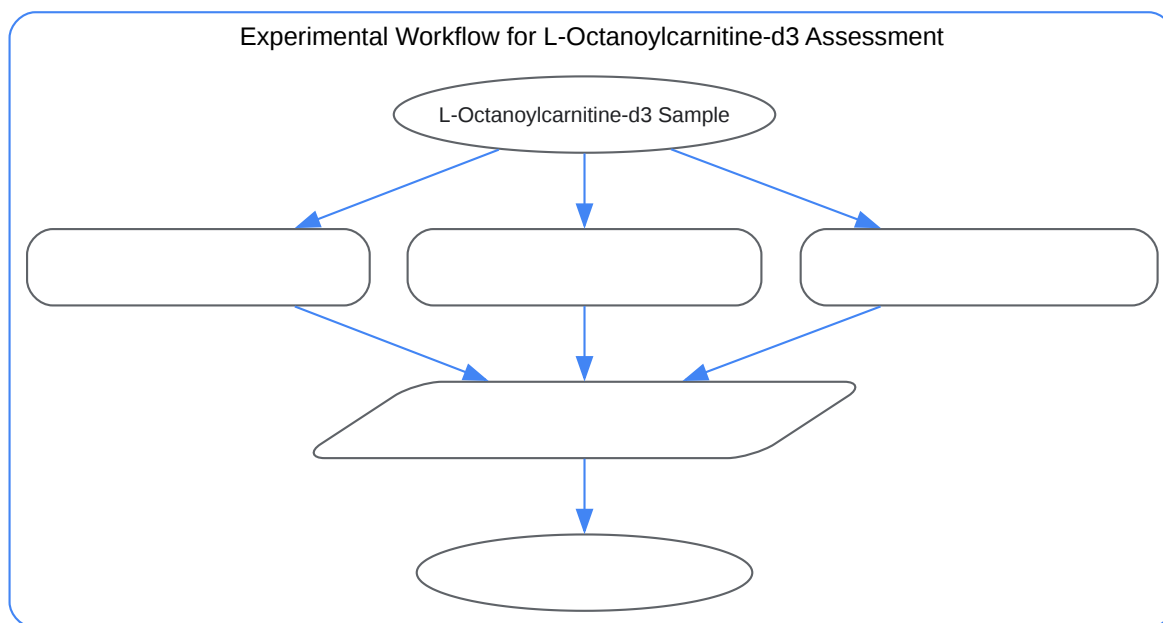
- Deuterated solvent (e.g., Deuterium Oxide - D₂O or Methanol-d₄)

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of **L-Octanoylcarnitine-d₃** in a suitable deuterated solvent.
- ¹H NMR Spectrum Acquisition: Acquire a proton (¹H) NMR spectrum.
- Data Analysis:
 - Compare the acquired spectrum with the known spectrum of unlabeled L-Octanoylcarnitine.
 - The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the successful incorporation of deuterium at this position.
 - The presence of all other expected signals confirms the overall structural integrity of the molecule.^[3]

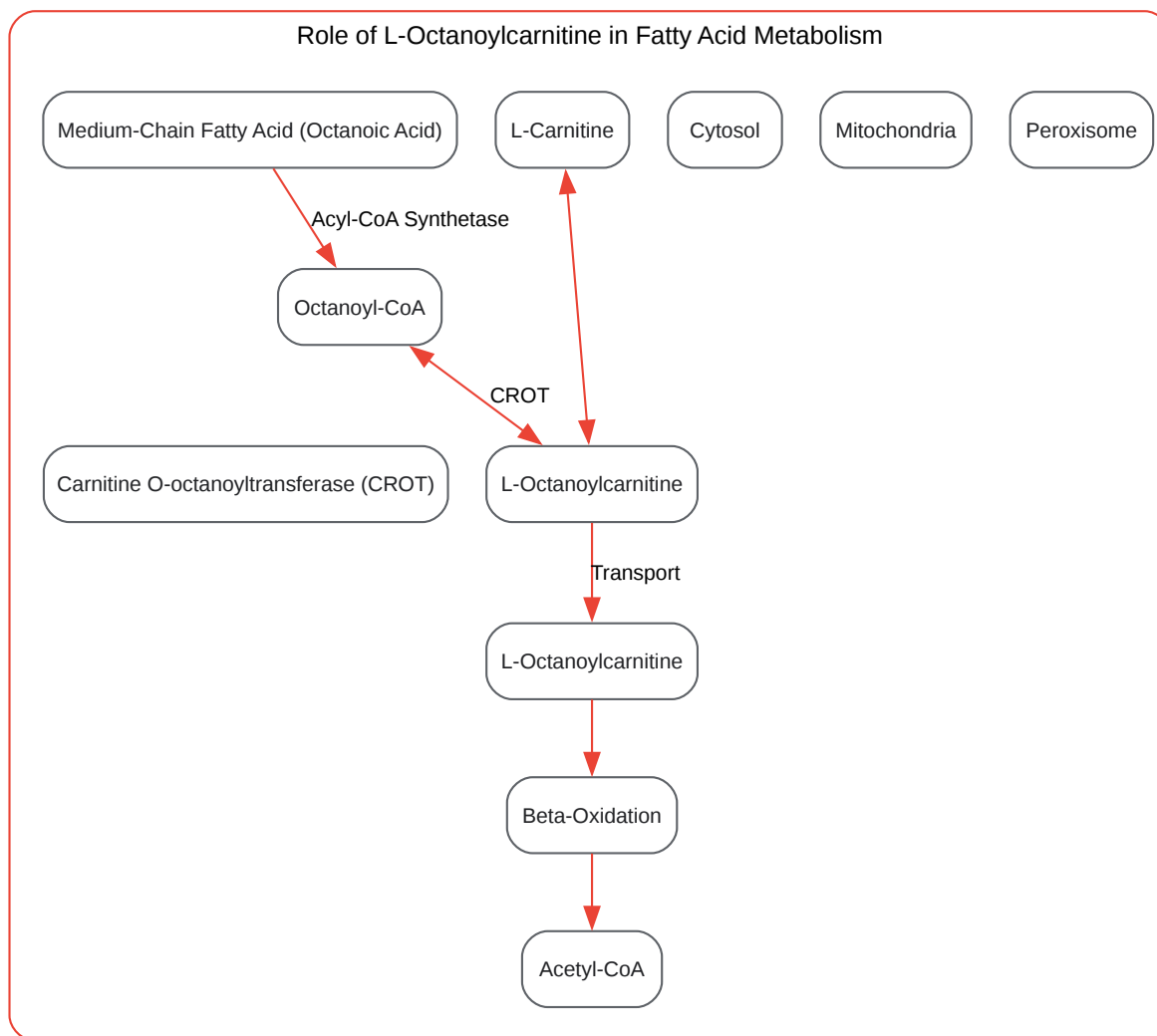
Visualizing the Analytical Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing **L-Octanoylcarnitine-d₃** and its role in fatty acid metabolism.



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Caption: Workflow for the analytical assessment of **L-Octanoylcarnitine-d3**.



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Caption: Simplified pathway of L-Octanoylcarnitine in fatty acid metabolism.

The Biological Significance of L-Octanoylcarnitine

L-Octanoylcarnitine is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is involved in the transport of medium-chain fatty acids, such as octanoic acid, from the cytosol

into the mitochondria for subsequent beta-oxidation and energy production.[4] The enzyme Carnitine O-octanoyltransferase (CROT), located in peroxisomes, is a key player in this process, catalyzing the reversible transfer of the octanoyl group between coenzyme A and carnitine.[5][6] Dysregulation of acylcarnitine metabolism has been linked to various metabolic disorders, making the accurate measurement of species like L-Octanoylcarnitine essential for both basic research and clinical diagnostics.

In conclusion, the quality of **L-Octanoylcarnitine-d3** is critical for its use as an internal standard. A thorough assessment of its chemical purity and isotopic enrichment using the described analytical methods is essential for generating reliable and accurate quantitative data. This guide provides the necessary framework for researchers to evaluate and compare deuterated carnitine standards, ensuring the integrity of their scientific findings.

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